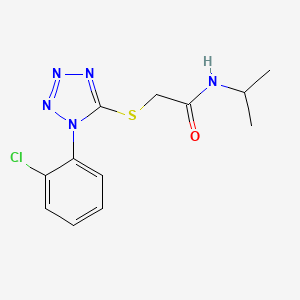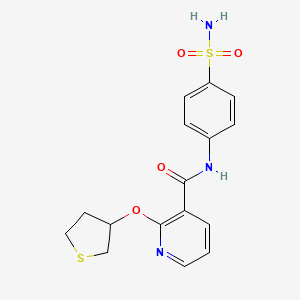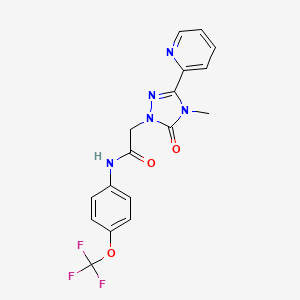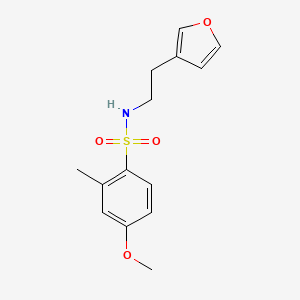
4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinol (MMPP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMPP is a pyridine derivative with a molecular formula of C14H13NO3S and a molecular weight of 279.33 g/mol.
Scientific Research Applications
Molecular Conformations and Hydrogen Bonding
Research has explored the molecular conformations and hydrogen bonding in related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, which exhibit varying degrees of hydrogen bonding and molecular conformations. These studies provide insights into the structural dynamics of related pyridinol compounds (Sagar et al., 2017).
Synthesis and Chemical Reactions
The synthesis and chemical reactions of compounds with similar structures, like various pyridinyl and pyrazolopyridine derivatives, have been a subject of study. These research efforts shed light on the chemical properties and potential applications of 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinol in the synthesis of other chemical compounds (Wen-jun, 2007).
Iron(II) Complexes and Spin-Crossover
The formation of Iron(II) complexes using ligands similar to 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinol has been studied. These complexes exhibit interesting properties like spin-crossover and phase changes, which are significant in materials science and magnetic applications (Cook et al., 2015).
Cyclooxygenase-2 Inhibition
Compounds structurally related to 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinol have been evaluated for their ability to inhibit cyclooxygenase-2, an enzyme involved in inflammation and pain. This research is significant for understanding the therapeutic potential of similar compounds (Friesen et al., 1998).
Optical Properties in Organic Materials
Studies have been conducted on the synthesis of organic materials based on methyl pyridinium compounds, which are related to 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinol. These materials exhibit interesting optical properties, relevant for photonic and electronic applications (Antony et al., 2019).
Antiviral and Antiparasitic Potential
Exploration of antitrypanosomal and antiplasmodial activities has been conducted with compounds structurally similar to 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinol. This research is crucial for the development of new antiviral and antiparasitic therapies (Veale et al., 2019).
Metabolic Pathways in Drug Development
Studies on the metabolic pathways of related compounds, like GDC-0449, a small-molecule inhibitor, provide insights into the absorption, distribution, metabolism, and excretion of drugs, which are crucial aspects of pharmaceutical development (Yue et al., 2011).
properties
IUPAC Name |
4-methyl-3-methylsulfonyl-6-phenyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-8-11(10-6-4-3-5-7-10)14-13(15)12(9)18(2,16)17/h3-8H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHPLIUEPHMOGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)


![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)benzonitrile](/img/structure/B2354878.png)

![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)



![N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2354891.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2354892.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2354894.png)
